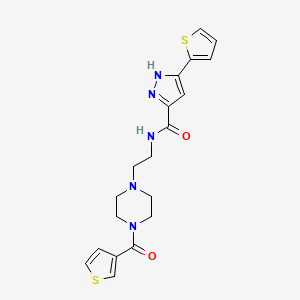

3-(thiophen-2-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

This compound is a heterocyclic molecule featuring a pyrazole core substituted with a thiophen-2-yl group at position 2. The carboxamide moiety at position 5 is linked to a piperazine derivative functionalized with a thiophene-3-carbonyl group. Its synthesis likely involves methodologies reported for analogous pyrazole and thiophene derivatives, such as cycloaddition reactions with N-isocyanoiminotriphenylphosphorane and terminal alkynes, or copper-catalyzed cyclization of β,γ-unsaturated hydrazones .

Properties

IUPAC Name |

N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S2/c25-18(16-12-15(21-22-16)17-2-1-10-28-17)20-4-5-23-6-8-24(9-7-23)19(26)14-3-11-27-13-14/h1-3,10-13H,4-9H2,(H,20,25)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMATJBYFQHAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=NNC(=C2)C3=CC=CS3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(thiophen-2-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, including cancer cell lines and enzyme inhibition.

Chemical Structure

The compound can be described by its molecular formula and has a complex structure that includes thiophene rings and a piperazine moiety. Its structural complexity contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, particularly in the context of cancer research. The following sections summarize key findings related to its cytotoxicity and mechanism of action.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 3-(thiophen-2-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide against several cancer cell lines. The results indicate that this compound exhibits significant cytotoxicity, particularly against:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HT29)

Table 1 summarizes the IC50 values observed for these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

| HT29 | 9.8 |

These values suggest that the compound has a potent effect on inhibiting the growth of these cancer cells.

The mechanism through which this compound exerts its cytotoxic effects appears to involve multiple pathways, including:

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit several tyrosine kinases, which are critical in cell signaling pathways related to cancer proliferation and survival.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.

Enzyme Inhibition Studies

In addition to its cytotoxic effects, the compound has been tested for its ability to inhibit specific enzymes relevant in disease contexts:

Phosphate-Dependent Transaminase (BioA)

Research has shown that 3-(thiophen-2-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide acts as an inhibitor of BioA, an enzyme involved in biotin biosynthesis in Mycobacterium tuberculosis. The inhibition was characterized by determining the IC50 values under various conditions:

| Condition | IC50 (µM) |

|---|---|

| Wild-type Mtb | 5.0 |

| BioA-overexpressing Mtb | 15.0 |

This indicates that the compound can selectively inhibit the enzyme in a biotin-dependent manner, suggesting potential as an antitubercular agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study in Lung Cancer : A study involving A549 cells treated with varying concentrations demonstrated a dose-dependent response, with significant tumor growth inhibition observed at higher concentrations.

- Combination Therapy : When used in combination with standard chemotherapeutics, such as doxorubicin, enhanced cytotoxic effects were noted, indicating synergistic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, including pyrazole-carboxamides, thiophene derivatives, and piperazine-containing molecules. Below is a detailed analysis:

Pyrazole-Carboxamide Derivatives

N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide () :

This analog replaces the piperazine-ethyl group with a carbohydrazide linker and a 4-chlorophenyl substituent. The absence of the piperazine-thiophene unit may reduce solubility and alter binding kinetics, as piperazine often enhances water solubility and bioavailability .- The dichlorophenyl substituents may increase lipophilicity, impacting membrane permeability compared to the thiophene-containing target compound .

Thiophene-Functionalized Compounds

- 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () :

While lacking a pyrazole core, this compound’s thiophene-carboxamide structure highlights the role of thiophene in conferring planarity and π-π stacking interactions. The thiazole substituent may enhance metabolic stability relative to the target’s piperazine group .

Piperazine-Containing Analogs

- [3-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylphenyl]-pyrrolidin-1-ylmethanone (): This compound replaces the thiophene-carbonyl group with a sulfonyl linker and fluorophenyl substituent. Sulfonyl groups typically increase electronegativity and binding affinity for polar active sites, contrasting with the thiophene’s electron-rich aromatic system .

Structural and Functional Data Table

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.